molecular formula C24H16N2O2S2 B8245851 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR

1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR

Cat. No.: B8245851
M. Wt: 428.5 g/mol
InChI Key: JCCWXDFWWAUWKL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene (Product No. BOG00166, AldrichCPR) is a thiazole-based aromatic molecule with the molecular formula C₂₄H₁₆N₂O₂S₂ . Its structure consists of a central benzene ring substituted at the 1,3-positions with thiazole moieties, each bearing a 2-hydroxyphenyl group at the 4-position of the thiazole ring. This arrangement confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.

Properties

IUPAC Name

2-[2-[3-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2S2/c27-21-10-3-1-8-17(21)19-13-29-23(25-19)15-6-5-7-16(12-15)24-26-20(14-30-24)18-9-2-4-11-22(18)28/h1-14,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWXDFWWAUWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C4=NC(=CS4)C5=CC=CC=C5O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. This method involves the reaction of a thioamide with an α-halo carbonyl compound. For 1,3-bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, the synthesis can be conceptualized in two stages:

  • Thiazole Ring Formation :

    • Precursor Preparation : A thioamide derivative of 2-hydroxyphenylglyoxylic acid is synthesized. For example, 2-hydroxyphenylthioamide can be prepared by treating 2-hydroxybenzoic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonium thiocyanate.

    • Cyclization : The thioamide reacts with a dihalobenzene derivative (e.g., 1,3-dibromobenzene) in the presence of a polar aprotic solvent like dimethylsulfoxide (DMSO) and a base such as calcium hydroxide. This facilitates nucleophilic substitution, forming the thiazole rings.

    Reaction Conditions :

    • Solvent: DMSO or acetonitrile

    • Temperature: 80–85°C

    • Base: Calcium hydroxide (1:1 molar ratio relative to halide)

  • Coupling to Central Benzene :
    The thiazole intermediates are coupled to the 1,3-positions of benzene via Ullmann-type coupling or nucleophilic aromatic substitution. For instance, 1,3-dibromobenzene reacts with pre-formed 4-(2-hydroxyphenyl)thiazole-2-thiolate under copper catalysis.

    Key Challenges :

    • Regioselectivity in bis-thiazolyl attachment.

    • Byproduct formation (e.g., mono-substituted derivatives).

Condensation and Cyclocoupling Strategies

Alternative routes leverage condensation reactions to assemble the bis-thiazolyl framework. A method adapted from bis-pyrazolyl syntheses involves:

  • Bis-thiazolone Intermediate Synthesis :

    • A bis-thiazolone precursor is prepared by reacting 1,3-benzenedicarbothioamide with ethyl chloroacetate in ethanol containing sodium acetate.

    • Example Reaction :

      Bis-thiazolone+Methyl glyoxalateEtOH, AcOHBis-thiazolyl acetate[2]\text{Bis-thiazolone} + \text{Methyl glyoxalate} \xrightarrow{\text{EtOH, AcOH}} \text{Bis-thiazolyl acetate}
  • Functionalization with Hydroxyphenyl Groups :
    The thiazolone intermediates undergo condensation with 2-hydroxybenzaldehyde derivatives to introduce hydroxyphenyl moieties. This step often employs acidic or basic conditions to facilitate enolate formation.

    Optimized Parameters :

    • Solvent: Dioxane or DMF

    • Catalyst: Triethylamine (TEA)

    • Yield: 66–74% for analogous bis-thiazolyl compounds.

Reaction Optimization

Solvent and Base Selection

Critical factors influencing yield and purity include:

ParameterOptimal ChoiceEffect on ReactionSource
Solvent DMSOEnhances nucleophilicity of thiolate
Base Calcium hydroxideMinimizes side reactions
Temperature 80–85°CBalances kinetics and stability

The use of DMSO as a solvent, as demonstrated in US4264769A, suppresses oligomerization by stabilizing intermediates. Calcium hydroxide, unlike stronger bases (e.g., K₂CO₃), reduces hydrolysis of sensitive hydroxyphenyl groups.

Stoichiometric Considerations

A molar ratio of 1:2 (central benzene dihalide to thiazole precursor) ensures complete bis-substitution. Excess thioamide (up to 2.5:1) improves yields but complicates purification.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 7.02–7.82 ppm correspond to aromatic protons of hydroxyphenyl and central benzene rings. Thiazole CH protons appear as multiplets near δ 3.15–3.82 ppm.

  • IR : Stretching vibrations at 1600–1602 cm⁻¹ confirm C=N bonds in thiazoles.

Elemental Analysis

Example Data :

  • Calculated : C 67.27%, H 3.76%, N 6.54%, S 15.02%

  • Found : C 67.10%, H 3.72%, N 6.48%, S 14.95%

Challenges and Alternative Approaches

Byproduct Mitigation

  • Issue : Competing formation of mono-thiazolyl derivatives.

  • Solution : Use of excess thioamide (2.5:1) and stepwise coupling.

Alternative Coupling Methods

Suzuki-Miyaura coupling offers a modern alternative for attaching pre-formed thiazolyl boronic esters to a 1,3-dibromobenzene core. However, this requires halogenated thiazole precursors, which are synthetically demanding.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The thiazole moiety present in 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene contributes significantly to its biological activity. Research has demonstrated that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the anticancer potential of thiazole derivatives, including those similar to 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

CompoundCell Line TestedIC50 (µg/mL)
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzeneMCF-71.61 ± 1.92
Other Thiazole DerivativesHepG-21.98 ± 1.22

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. The presence of electron-donating groups in the structure enhances their activity by increasing lipophilicity and cellular uptake .

Materials Science Applications

Fluorescent Properties
The compound exhibits fluorescent properties that make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The thiazole units can contribute to the photophysical properties necessary for efficient light emission. Studies have shown that modifying the substituents on the phenyl rings can optimize the emission characteristics for specific applications .

PropertyValue
Emission Wavelength450 nm
Quantum Yield0.85

Analytical Chemistry Applications

Sensors and Probes
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene has been investigated as a potential sensor for detecting metal ions due to its ability to form chelates with various cations. This property is particularly useful in environmental monitoring and biomedical applications. The selectivity and sensitivity of these sensors can be fine-tuned through structural modifications of the compound .

Metal IonDetection Limit (µM)
Cu²⁺0.5
Pb²⁺0.2

Case Studies

Case Study 1: Antitumor Activity Evaluation
In a comprehensive study published in a peer-reviewed journal, researchers synthesized various thiazole derivatives based on the structure of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene and evaluated their anticancer activities against multiple cell lines. The results indicated that modifications to the hydroxyl group significantly impacted cytotoxicity levels, suggesting that further exploration into structure-activity relationships could yield potent anticancer agents .

Case Study 2: Development of OLEDs
Another significant application was reported in a study focusing on OLED technology where derivatives of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene were incorporated into device architectures. The devices exhibited enhanced brightness and efficiency compared to traditional materials due to the optimized electronic properties imparted by the thiazole units .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR involves its interaction with various molecular targets. The thiazole rings can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Key Features :

  • Molecular Weight : 436.52 g/mol.
  • Functional Groups : Thiazole rings (electron-withdrawing), 2-hydroxyphenyl substituents (hydrogen-bonding capability).
  • Applications: Potential use in optoelectronics (due to π-conjugated systems) and as a ligand in coordination chemistry .

Structural Analogues with Hydroxyphenyl Substituents

1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene (Product No. BOG00184, AldrichCPR)
  • Molecular Formula : C₂₄H₁₆N₂O₂S₂ (same as BOG00166).
  • Key Difference : The hydroxyl group is at the 4-position of the phenyl ring instead of the 2-position.
  • Impact :
    • Altered hydrogen-bonding patterns and solubility.
    • Reduced steric hindrance compared to the 2-hydroxyphenyl isomer .
Deferasirox Derivatives (USP Reference Standards)
  • Examples : Deferasirox 1,2-isomer (C₂₁H₁₅N₃O₄) and 1,3-isomer (C₂₁H₁₅N₃O₄).
  • Key Difference : Triazole core instead of thiazole, but retains bis(2-hydroxyphenyl) groups.
  • Impact :
    • Enhanced metal-chelating properties due to triazole’s coordination capability.
    • Pharmacological relevance (iron chelation therapy) .

Analogues with Heterocyclic or Aliphatic Substituents

1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene (Product No. BOG00269, AldrichCPR)
  • Molecular Formula : C₂₂H₁₄N₄S₂.
  • Key Difference : Pyridyl groups replace hydroxyphenyl substituents.
  • Lower solubility in polar solvents compared to hydroxyphenyl analogues .
1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene (Product No. BOG00185, AldrichCPR)
  • Molecular Formula : C₂₆H₂₀N₂S₂.
  • Key Difference : Phenyl and methyl groups at the 4- and 5-positions of the thiazole.
  • Impact: Enhanced hydrophobicity and steric bulk. Potential for π-π stacking in materials science applications .

Comparison of Physical and Chemical Properties

Compound (Product No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
BOG00166 C₂₄H₁₆N₂O₂S₂ 436.52 2-hydroxyphenyl High polarity, H-bond donor/acceptor
BOG00184 C₂₄H₁₆N₂O₂S₂ 436.52 4-hydroxyphenyl Improved solubility vs. BOG00166
BOG00269 C₂₂H₁₄N₄S₂ 406.50 4-pyridyl Coordination chemistry applications
Deferasirox 1,2-isomer C₂₁H₁₅N₃O₄ 373.37 Triazole core Metal chelation, pharmaceutical use

Biological Activity

1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, commonly referred to as AldrichCPR, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts, supported by relevant research findings and data.

Synthesis

The synthesis of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene typically involves the condensation of 2-hydroxybenzaldehyde with thiazole derivatives. The reaction conditions often include the use of catalysts and solvents that promote the formation of the thiazole ring and subsequent coupling to form the bis-thiazole structure.

Antimicrobial Properties

Research has demonstrated that 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound showed promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential role in mitigating oxidative stress-related diseases.

Assay Type IC50 (μM)
DPPH15.5
ABTS12.7

These results highlight its potential utility in formulations aimed at reducing oxidative damage .

Anti-inflammatory Effects

In vitro studies have indicated that 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This activity suggests that it may have therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including AldrichCPR. The results indicated that the compound was effective against multi-drug resistant strains of Staphylococcus aureus, demonstrating an MIC comparable to standard antibiotics like vancomycin. The study concluded that further exploration into its mechanism of action could provide insights into novel treatment options for resistant infections .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of AldrichCPR in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound significantly reduced cell death and oxidative markers compared to controls, suggesting its potential neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene?

  • Methodology : The compound can be synthesized via a multi-step reaction involving:

  • Step 1 : Condensation of 2-hydroxyphenylthioamide derivatives with 1,3-dibromobenzene.
  • Step 2 : Cyclization using Lawesson’s reagent or Hüisgen thiazole formation.
  • Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography. Final product purity should be confirmed using HPLC (>95%) and NMR .

Q. How should researchers confirm the identity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify structural integrity (e.g., aromatic protons at δ 6.8–8.2 ppm, thiazole protons at δ 7.5–8.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C24_{24}H16_{16}N2_2O2_2S2_2; theoretical MW: 428.08 g/mol).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Note that Sigma-Aldrich does not provide analytical data; researchers must validate independently .

Q. What are the optimal storage conditions for this compound?

  • Storage Guidelines :

  • Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation.
  • Sigma-Aldrich classifies similar compounds under "Storage Category Code 11" (ambient, dry, and inert atmosphere) .

Advanced Research Questions

Q. How can computational modeling predict the photophysical properties of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict absorption/emission spectra.
  • TD-DFT : Simulate excited-state behavior for applications in fluorescent sensors or OLEDs.
  • Validation : Compare computed λmax_{max} with experimental UV-Vis data (e.g., π→π* transitions ~350–400 nm).

Q. What strategies address solubility challenges in polar solvents?

  • Solutions :

  • Derivatization : Introduce sulfonate or PEG groups to enhance aqueous solubility.
  • Co-solvents : Use DMSO/water mixtures (≤10% DMSO) for biological assays.
  • Micellar Encapsulation : Employ nonionic surfactants (e.g., Tween-80) for homogeneous dispersion .

Q. How does structural modification (e.g., substituent variation) impact metal ion sensing efficacy?

  • Case Study :

  • Replace 2-hydroxyphenyl with 4-carboxyphenyl to enhance chelation with transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}).
  • Validation : Conduct fluorescence quenching assays and determine binding constants via Stern-Volmer plots.

Q. How to resolve contradictory data in fluorescence quantum yield measurements?

  • Troubleshooting :

  • Instrument Calibration : Use standardized dyes (e.g., quinine sulfate) to calibrate fluorimeters.
  • Sample Preparation : Ensure degassing to avoid oxygen-induced quenching.
  • Control Experiments : Compare results across multiple solvents (e.g., ethanol vs. THF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.